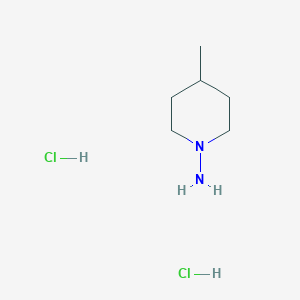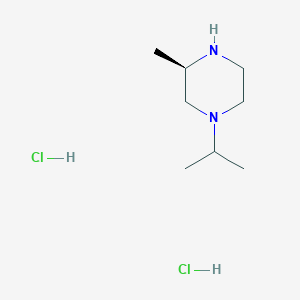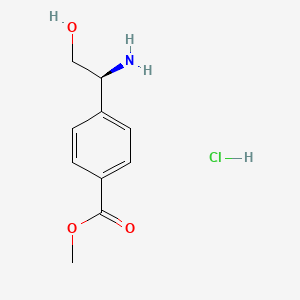
trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate, also known as t-BPA, is an organic compound commonly used in scientific research. It is a substituted aziridine compound and is a colorless liquid at room temperature. t-BPA is a versatile compound that can be used in a variety of lab experiments and research applications.
Applications De Recherche Scientifique
T-BPA is widely used in scientific research due to its versatile properties. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. It can also be used in the synthesis of polymers, dyes, and other organic compounds.
Mécanisme D'action
The mechanism of action of trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to the accumulation of toxic compounds in the body, which can have adverse effects on health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that it can interfere with the metabolism of certain drugs and other xenobiotics, leading to the accumulation of toxic compounds in the body. It has also been shown to have an effect on the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate in lab experiments include its low cost, its availability, and its versatility. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. The main limitation of this compound is its potential toxicity, which can lead to adverse effects on health.
Orientations Futures
The potential future directions for trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism could prove beneficial. Finally, further research into the advantages and limitations of using this compound in lab experiments could be beneficial in determining its optimal use in scientific research.
Méthodes De Synthèse
T-BPA can be synthesized through the reaction of 3-bromophenol and 2-methyl-2-propenenitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as toluene or 1,4-dioxane and is heated to a temperature of about 80°C. The reaction is then quenched with acid and the product is extracted with ether or other organic solvents. The product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)






![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)



![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)